![molecular formula C15H12N4O2 B274237 Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate, also known as MCTB, is a chemical compound that has been widely used in scientific research for its unique properties. MCTB is a triazene-containing compound that has been shown to have a variety of biochemical and physiological effects, making it an important tool for studying various biological processes.
Mécanisme D'action
Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate has been shown to induce DNA damage in cancer cells, leading to cell death. This mechanism of action is believed to be due to the formation of reactive nitrogen species, which can cause oxidative damage to DNA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of the immune system. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate in lab experiments is its ability to induce DNA damage in cancer cells, making it a useful tool for studying cancer biology. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate, including the development of this compound analogs with improved efficacy and reduced toxicity, the exploration of this compound as a potential therapy for inflammatory diseases, and the investigation of this compound as a tool for studying the immune system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Méthodes De Synthèse
The synthesis of Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate involves the reaction of 2-cyanobenzoic acid with sodium nitrite and hydrochloric acid, followed by the addition of methylamine and sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate has been used in a variety of scientific research applications, including cancer research, drug discovery, and as a tool for studying the immune system. This compound has been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for future cancer therapies.
Propriétés
Formule moléculaire |
C15H12N4O2 |
|---|---|
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
methyl 4-[2-(2-cyanophenyl)iminohydrazinyl]benzoate |
InChI |
InChI=1S/C15H12N4O2/c1-21-15(20)11-6-8-13(9-7-11)17-19-18-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H,17,18) |
Clé InChI |
XDJFGWDWVMECAA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NN=NC2=CC=CC=C2C#N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NN=NC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)
![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)
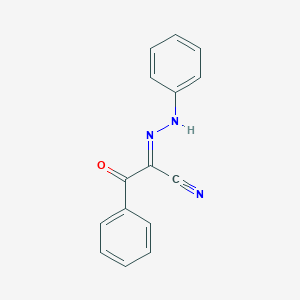
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)
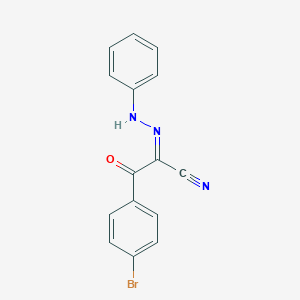
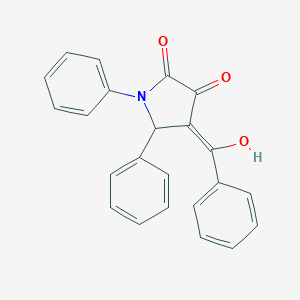
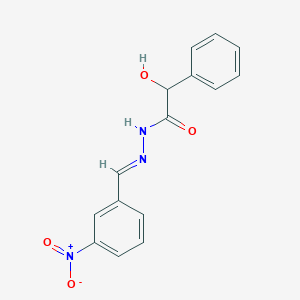
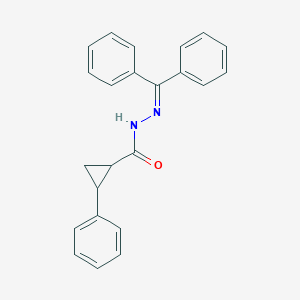
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)
![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)
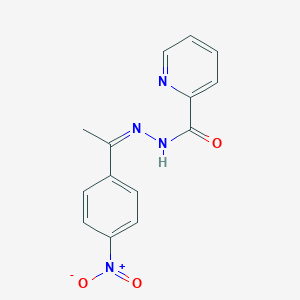
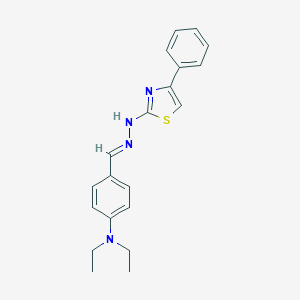
![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)